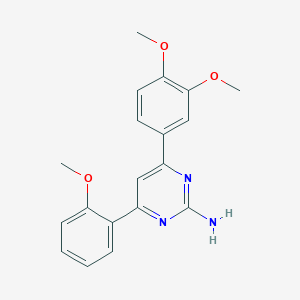

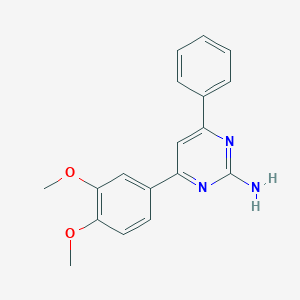

4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

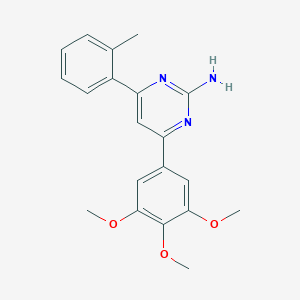

The compound “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” were not found, a related compound, 3,4-dimethoxybenzyl cyanide, was synthesized through a three-step process involving decarboxylation, aldoxime reaction, and dehydration .

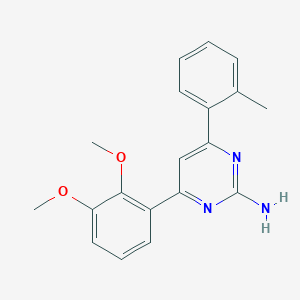

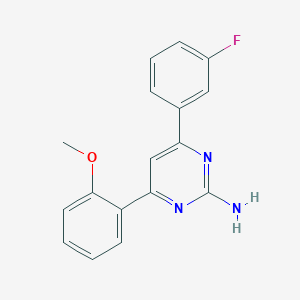

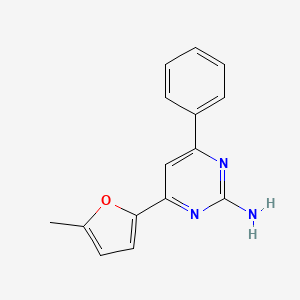

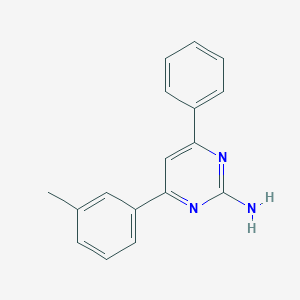

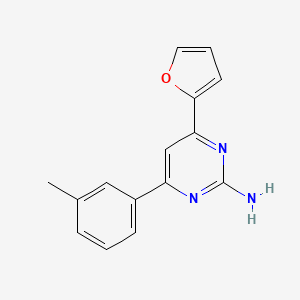

Molecular Structure Analysis

The molecular structure of a compound similar to the one , “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, was studied using various spectroscopic techniques. The study reported that the compound remained stable up to 150 °C and then started decomposing .

Chemical Reactions Analysis

In a study, lignin peroxidase (LiP) was found to catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .

科学研究应用

Muscle Relaxant Intermediate

One of the primary applications of compounds related to 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is as an intermediate in the synthesis of muscle relaxants such as papaverine . Papaverine is a vasodilator that has been used to treat spasms of the muscles in the intestines, heart, and other organs.

Synthesis of Modified Diterpenes

This compound has been utilized in the synthesis of modified diterpenes like (±) nimbidiol . The process involves a sulfenium ion-promoted polyene cyclization, which is a key step in the synthesis of complex natural products.

Organic Synthesis Solvent

The related compound 3,4-Dimethoxyphenylacetonitrile has been used as a solvent in organic synthesis processes . Its properties make it suitable for facilitating certain chemical reactions that are crucial in medicinal chemistry.

Green Chemistry Applications

In the realm of green chemistry, derivatives of this compound have been employed in the development of environmentally friendly synthesis methods. For example, using choline chloride-zinc chloride deep-eutectic solvent as a reaction medium for the synthesis of complex organic molecules .

Benzothiophene Derivatives Synthesis

The compound has been used in the synthesis of benzothiophene derivatives. These derivatives are important in the development of drugs that target various diseases, including cancer and inflammatory disorders .

安全和危害

未来方向

While specific future directions for “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” are not available, research into related compounds suggests potential applications in the treatment of various diseases. For example, 2,4-diarylquinolines have been shown to be effective in the treatment of various diseases, including cancer, tuberculosis, and fungal infections .

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-18(19)21-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISJORSLZSAWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。